5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine
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Overview
Description
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4H-1,2,4-triazole-3,4-diamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can lead to various substituted triazole derivatives.
Scientific Research Applications
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 5-[(2-Chlorophenoxy)methyl]-2-furyl}(4-morpholinyl)methanone
- 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the chlorophenoxy group with the triazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
668488-92-4 |
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Molecular Formula |
C9H10ClN5O |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H10ClN5O/c10-6-3-1-2-4-7(6)16-5-8-13-14-9(11)15(8)12/h1-4H,5,12H2,(H2,11,14) |
InChI Key |
CVWRQNOGCWGJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(N2N)N)Cl |
Origin of Product |
United States |
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